5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one: is a chemical compound known for its unique structure and properties It is a derivative of cyclohexa-2,4-dien-1-one, with a chloro and a methylanilino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-methylaniline. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also studied for its reactivity and stability under various conditions .
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 2-Bromo-4-chloro-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dienone
Comparison: Compared to these similar compounds, 5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of the chloro and methylanilino groupsThe compound’s structure allows for specific interactions with molecular targets, making it a valuable molecule in various research fields .
Properties
CAS No. |
920317-51-7 |
---|---|
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
3-chloro-2-[(4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12ClNO/c1-10-5-7-11(8-6-10)16-9-12-13(15)3-2-4-14(12)17/h2-9,17H,1H3 |
InChI Key |
GIORBENNWJWWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=CC=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.